Cas no 65610-04-0 (2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one)

2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is a chlorinated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring reactive chloro and carbonyl functional groups, makes it a versatile building block for further chemical modifications. The compound exhibits stability under controlled conditions and is particularly useful in the synthesis of agrochemicals, dyes, and specialty chemicals. Its dual chloro substitution enhances electrophilic reactivity, facilitating nucleophilic substitution reactions. Proper handling is required due to its potential lachrymatory effects and sensitivity to moisture. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications. Storage recommendations include cool, dry conditions in tightly sealed containers.
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one structure
65610-04-0 structure
Product name:2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
CAS No:65610-04-0
MF:C9H8Cl2O
MW:203.065220832825
MDL:MFCD13172974
CID:962197
PubChem ID:12382735

2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • ethanone, 2-chloro-1-(2-chloro-4-methylphenyl)- (9ci)
    • 2-chloro-1-(2-chloro-4-methylphenyl)ethanone
    • 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
    • SCHEMBL20365768
    • DTXSID40495552
    • 65610-04-0
    • EN300-1984617
    • MDL: MFCD13172974
    • Inchi: InChI=1S/C9H8Cl2O/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
    • InChI Key: FDYRJCZPULBISI-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C(=O)CCl)Cl

Computed Properties

  • Exact Mass: 201.9952203g/mol
  • Monoisotopic Mass: 201.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.2

2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1984617-0.5g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
0.5g
$603.0 2023-09-16
Enamine
EN300-1984617-1.0g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
1g
$1172.0 2023-06-01
Enamine
EN300-1984617-1g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
1g
$628.0 2023-09-16
Enamine
EN300-1984617-5g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
5g
$1821.0 2023-09-16
Enamine
EN300-1984617-0.1g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
0.1g
$553.0 2023-09-16
Enamine
EN300-1984617-2.5g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
2.5g
$1230.0 2023-09-16
Enamine
EN300-1984617-10.0g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
10g
$5037.0 2023-06-01
Enamine
EN300-1984617-0.05g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
0.05g
$528.0 2023-09-16
Enamine
EN300-1984617-5.0g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
5g
$3396.0 2023-06-01
Enamine
EN300-1984617-10g
2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
65610-04-0
10g
$2701.0 2023-09-16

Additional information on 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one

Introduction to 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one (CAS No. 65610-04-0)

2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one, identified by the chemical identifier CAS No. 65610-04-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a chlorinated aromatic system and an acetyl group, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural motif of 2-chloro-4-methylphenyl provides a unique scaffold that can be modified to yield various pharmacophores, making it a valuable intermediate in medicinal chemistry.

The compound's reactivity stems from the presence of both electron-withdrawing and electron-donating groups, which influence its interaction with biological targets. Specifically, the chloro substituents on the aromatic ring enhance electrophilic aromatic substitution reactions, while the methyl group at the para position relative to one of the chloros enhances lipophilicity. These features make 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one a promising candidate for further derivatization in drug discovery programs.

In recent years, there has been growing interest in leveraging such halogenated aromatic compounds for their potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that molecules with similar structural motifs exhibit inhibitory effects on various kinases and transcription factors. The chloro groups in 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one can serve as anchors for covalent bonding with biological targets, thereby enhancing drug potency and selectivity.

One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing more complex molecules. Researchers have utilized derivatives of 2-chloro-4-methylphenyl moieties to develop novel therapeutic agents targeting neurological disorders, inflammatory diseases, and cancer. The acetyl group in the molecule can be further functionalized through condensation reactions with amines or hydrazines, leading to amides or hydrazones that exhibit distinct biological activities.

The synthesis of 2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one typically involves Friedel-Crafts acylation followed by chlorination, which are well-established organic transformations. Advances in catalytic systems have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. Such improvements are critical in pharmaceutical manufacturing, where cost-effectiveness and environmental impact are major considerations.

Recent publications highlight the utility of this compound in designing small-molecule inhibitors for protein-protein interactions. The rigid aromatic core provides a scaffold that can be precisely tuned to fit into specific binding pockets on proteins. For example, modifications at the ortho positions relative to the chloros can introduce hydrogen bonding or hydrophobic interactions that enhance binding affinity. This level of structural control is essential for developing drugs with high efficacy and minimal off-target effects.

The pharmacokinetic properties of derivatives derived from CAS No 65610-04-0 are also under investigation. By optimizing solubility, metabolic stability, and distribution profiles, researchers aim to enhance bioavailability and reduce systemic toxicity. Computational modeling techniques have been particularly useful in predicting how structural changes will affect these properties, allowing for rapid screening of potential candidates.

In conclusion,2-chloro-1-(2-chloro-4-methylphenyl)ethan-1-one represents a versatile building block for pharmaceutical innovation. Its unique structural features enable diverse chemical modifications, making it a valuable asset in drug discovery pipelines targeting various diseases. As research continues to uncover new applications for halogenated aromatic compounds,CAS No 65610-04-0 will undoubtedly remain at the forefront of medicinal chemistry efforts.

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